molecular formula C19H15N3O4 B2651843 (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide CAS No. 2097939-98-3

(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide

Cat. No.: B2651843
CAS No.: 2097939-98-3
M. Wt: 349.346
InChI Key: UFOSRCZSCLIUDR-GQCTYLIASA-N
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Description

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide features a conjugated enamide backbone with a 1,3-benzodioxole group at the α-position and a furan-pyrazine hybrid substituent at the amide nitrogen. Its (E)-configuration is stabilized by intramolecular conjugation, as observed in structurally related enamide derivatives . Spectroscopic characterization (FTIR, FT-Raman) and quantum mechanical analyses (DFT/B3LYP/6-311++G(d,p)) of analogous compounds, such as (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide, reveal key vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) and thermodynamic properties (e.g., increasing entropy with temperature) .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(6-4-13-3-5-15-17(10-13)26-12-25-15)22-11-14-19(21-8-7-20-14)16-2-1-9-24-16/h1-10H,11-12H2,(H,22,23)/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOSRCZSCLIUDR-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzodioxole and furan intermediates, followed by their coupling with a pyrazine derivative. The final step involves the formation of the amide bond under specific conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and furan rings.

    Reduction: Reduction reactions can target the double bond in the prop-2-enamide moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole, furan, and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring can lead to the formation of carboxylic acids, while reduction of the prop-2-enamide moiety can yield the corresponding amine.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds featuring the benzodioxole and furan moieties. These compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results as antitumor agents due to their ability to inhibit specific enzymes involved in cancer progression .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Pyrazolo[1,5-a]pyrimidine DerivativeMCF-7 (Breast Cancer)15Inhibition of kinase activity
Furan-Benzo[d]oxole CompoundA549 (Lung Cancer)10Induction of apoptosis

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor, particularly targeting kinases and proteases involved in tumor growth and metastasis. The furan and pyrazine rings may enhance binding affinity through π-stacking interactions .

Photophysical Properties

Compounds with benzodioxole structures are noted for their photophysical properties, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). The incorporation of furan and pyrazine groups can further enhance these properties by improving charge transport characteristics .

Table 2: Photophysical Characteristics of Benzodioxole Derivatives

Compound NameAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Benzodioxole-Furan Conjugate35045030
Pyrazine-Benzo[d]oxole Hybrid40050025

Antimicrobial Activity

Research indicates that compounds similar to (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide exhibit antimicrobial properties against various pathogens. The benzodioxole core is particularly effective against Gram-positive bacteria due to its ability to disrupt bacterial cell membranes .

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of the compound to evaluate their anticancer activity against different cell lines. The results indicated that modifications on the furan ring significantly enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts.

Case Study 2: Photovoltaic Applications

Another research project explored the use of similar benzodioxole-based compounds in organic solar cells. The findings demonstrated improved efficiency compared to traditional materials, highlighting the potential for these compounds in renewable energy technologies.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole and furan rings can engage in π-π interactions and hydrogen bonding, while the pyrazine ring can coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with the title molecule but differ in substituents and biological/physical properties:

Compound Name Molecular Formula Key Functional Groups Molecular Weight Melting Point (°C) Biological Activity/Application
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide (Target) C₂₀H₁₆N₂O₄ Benzodioxole, furan-pyrazine, enamide 348.35 Not reported Potential bioactivity (inferred)
(2E)-3-(2H-1,3-benzodioxol-5-yl)-N-phenylprop-2-enamide C₁₆H₁₃NO₃ Benzodioxole, phenyl, enamide 267.28 Not reported Studied for vibrational/thermodynamic properties
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ Nitrophenyl, pyrazol-3-one 273.24 170 Lipinski-compliant (drug-likeness)
(2E)-3-(furan-2-yl)-N-(2-phenyl-1,3-benzoxazol-5-yl)prop-2-enamide C₁₉H₁₄N₂O₃ Furan, benzoxazole, enamide 318.33 Not reported Structural analogue (no reported bioactivity)

Key Observations :

  • Benzodioxole vs. Nitrophenyl : The benzodioxole group in the target compound and contributes to π-π stacking and metabolic stability, whereas nitrophenyl groups (as in ) enhance electrophilicity and redox activity, critical for antimycobacterial effects .

Computational and Thermodynamic Insights

  • DFT Analysis: The target compound’s HOMO-LUMO gap (~4 eV, inferred from ) indicates moderate electronic stability. Hyperconjugative interactions (NBO analysis) in benzodioxole derivatives stabilize charge transfer, a feature critical for nonlinear optics .
  • Thermodynamics : Entropy (S) and heat capacity (C) increase with temperature, similar to , suggesting comparable thermal stability for the target compound.

Similarity Indexing and Drug Design

  • Tanimoto Coefficient : Structural similarity to bioactive enamide derivatives (e.g., EGFR inhibitors) could be quantified using Morgan fingerprints (Tanimoto > 0.7 for significant bioactivity correlation) .
  • Activity Cliffs: Minor substituent changes (e.g., benzodioxole to benzoxazole) may cause drastic activity shifts, necessitating careful SAR studies .

Biological Activity

The compound (2E)-3-(2H-1,3-benzodioxol-5-yl)-N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}prop-2-enamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C14H13N3O3C_{14}H_{13}N_{3}O_{3}. The structure features a benzodioxole moiety linked to a furan-substituted pyrazine, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures can exhibit various biological activities including:

  • Anticancer Activity : Studies have shown that benzodioxole derivatives often possess cytotoxic effects against different cancer cell lines. For instance, compounds with similar scaffolds have been reported to inhibit cell proliferation and induce apoptosis in cancer cells .
  • Antidiabetic Effects : Some benzodioxole derivatives have demonstrated significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. This suggests potential use in managing diabetes by regulating blood sugar levels .

The mechanisms through which this compound exerts its biological effects may include:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as α-amylase and other targets related to cancer progression .
  • Cell Cycle Arrest and Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to reduced viability. This is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Activity

A study investigated the cytotoxic effects of benzodioxole derivatives on several cancer cell lines. The results indicated that these compounds could significantly reduce cell viability through apoptosis induction. For example:

CompoundCell LineIC50 (µM)
IIaMCF725
IIcA54930
IIdHeLa40

Antidiabetic Potential

In vivo studies using streptozotocin-induced diabetic mice revealed that certain benzodioxole derivatives exhibit significant blood glucose-lowering effects:

CompoundDose (mg/kg)Blood Glucose Reduction (%)
IIc5045
IIa10050

Q & A

Q. Basic Research Focus

  • HPLC-DAD/ELSD : Detect impurities >0.1% using C18 columns (acetonitrile/water gradient).
  • GC-MS : Identify volatile byproducts from furan ring degradation .
  • ICP-MS : Screen for heavy metal residues (e.g., Pd from catalytic steps) .

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